2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone is a chemical compound notable for its potential applications in medicinal chemistry. This compound, characterized by its complex structure, incorporates a diazepane moiety, which is often associated with pharmacological activity. The compound's molecular formula is and it possesses a molecular weight of approximately 253.76 g/mol.
The synthesis and characterization of 2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone can be traced to various chemical literature and research studies focusing on diazepane derivatives. These studies often explore the pharmacological properties of such compounds, including their potential as therapeutic agents.
This compound falls under the category of halogenated ketones and more specifically within the diazepane derivatives group. Its structure includes a chloro substituent, which is significant for its reactivity and biological activity.
The synthesis of 2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone typically involves multi-step organic reactions. A common approach includes:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the product. Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 253.76 g/mol |
CAS Number | Not specified |
SMILES | Cc1ccc(cc1)C(C(=O)CCl)N2CCCCC2 |
The compound can undergo several chemical reactions typical for ketones and diazepanes:
These reactions require specific conditions such as controlled temperature and pH to prevent side reactions and ensure selectivity.
The mechanism of action for 2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone may involve:
Pharmacological studies would be necessary to elucidate the specific pathways affected by this compound and its efficacy in biological systems.
The physical properties of 2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone include:
Chemical properties include:
2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone has potential applications in:
CAS No.: 125-66-6
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.: 24622-61-5
CAS No.:
CAS No.: